molecular formula C5H6F2O2 B1249098 2,2-difluoropent-4-enoic Acid CAS No. 55039-89-9

2,2-difluoropent-4-enoic Acid

Cat. No. B1249098
Key on ui cas rn: 55039-89-9
M. Wt: 136.1 g/mol
InChI Key: LHOKYUDUAYXFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892962

Procedure details

100.0 g (0.59 mol) of allyl chlorodifluoroacetate, 42.2 g (0.65 mol) of zinc dust (activated according to Fieser & Fieser), 96.7 g (0.88 mol) of trimethylchlorosilane and 400 ml of absolute acetonitrile are introduced together into a glass autoclave, a spatula tip of iodine is added and the mixture is heated for 48 hours at 100° C. The zinc salt which has precipitated is filtered off, the filtrate is hydrolysed with H2O and rendered basic with 2N NaOH. The dark brown aqueous phase, extracted with pentane, is acidified with half-concentrated HCl, and the product is extracted with ethyl acetate. After the organic phase has been dried over MgSO4 and evaporated in a rotary evaporator (RE), the residue is distilled in vacuo. Yield: 59.4 g (74%) of a colourless oil of boiling point 73°-75° C./15.6 mbar.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
42.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:10])([F:9])[C:3]([O:5]CC=C)=[O:4].[CH3:11][Si](C)(C)Cl.II.[C:18](#N)[CH3:19]>[Zn]>[F:10][C:2]([F:9])([CH2:11][CH:18]=[CH2:19])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC(C(=O)OCC=C)(F)F
Name
Quantity
96.7 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
42.2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The zinc salt which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
The dark brown aqueous phase, extracted with pentane
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase has been dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator (RE), the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Name
Type
Smiles
FC(C(=O)O)(CC=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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